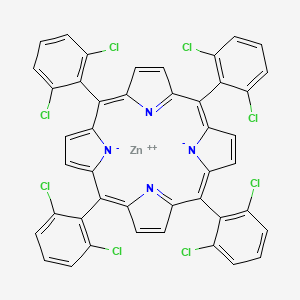
3-(2-Methylphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)morpholine typically involves the reaction of 2-methylphenylamine with ethylene oxide. The reaction proceeds under controlled conditions to form the desired morpholine derivative. The process can be summarized as follows:
Starting Materials: 2-methylphenylamine and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Isolation: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylphenyl)morpholine involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
2-Phenylmorpholine: Similar structure but lacks the methyl group on the phenyl ring.
4-Methylmorpholine: Substitution occurs on the morpholine ring rather than the phenyl group.
2-(4-Fluorophenyl)morpholine: Contains a fluorine atom on the phenyl ring instead of a methyl group.
Uniqueness: 3-(2-Methylphenyl)morpholine is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |
Clave InChI |
SROHPSAARGRLAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12098456.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)

![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)

